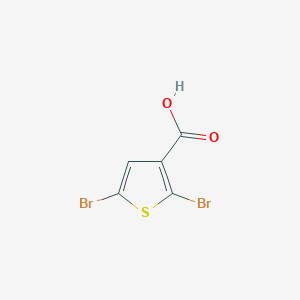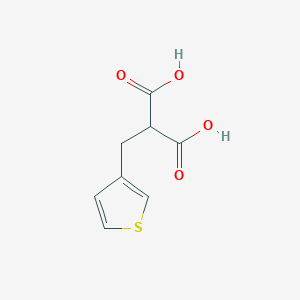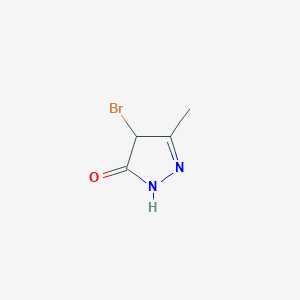
3-Bromophenyl acetate
Overview
Description
3-Bromophenyl acetate is a halo substituted phenylacetic acid with anti-oxidative properties . It has been shown to inhibit penicillin biosynthetic enzymes .
Molecular Structure Analysis
The molecular formula of 3-Bromophenyl acetate is C8H7BrO2 . Its molecular weight is 215.04 g/mol . The InChIKey, a unique identifier for the compound, is CDLTWXBTYNNYLN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromophenyl acetate has a molecular weight of 215.04 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Pharmacology: Potential Therapeutic Applications
3-Bromophenyl acetate may serve as a precursor in the synthesis of phenoxy acetamide derivatives, which exhibit a range of pharmacological activities. These derivatives, including chalcone, indole, and quinoline, have been explored for their therapeutic potential as antiviral, anti-inflammatory, and anticancer agents .
Organic Synthesis: Cross-Coupling Reactions
In organic synthesis, 3-Bromophenyl acetate can be utilized in Suzuki–Miyaura cross-coupling reactions. This process is widely applied for creating carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Material Science: Synthesis of Advanced Materials
The compound’s bromine moiety makes it a suitable candidate for the synthesis of various materials, including polymers and organic electronic devices. Its reactivity can be harnessed to introduce bromophenyl groups into material precursors .
Analytical Chemistry: Chromatographic Standards
3-Bromophenyl acetate can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Science: Study of Pollutant Degradation
While direct applications in environmental science are not well-documented, related bromophenyl compounds are often studied for their environmental fate and degradation pathways. 3-Bromophenyl acetate could be used in research to understand the breakdown of brominated organic pollutants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-Bromophenyl acetate might be involved in studies related to enzyme inhibition, particularly in the context of understanding the biochemical pathways of disease states or the metabolism of xenobiotic substances .
Nanotechnology: Nanohybrid Biocatalysts
The compound could be incorporated into nanohybrid materials used as biocatalysts for kinetic resolution processes. This application is significant in the production of enantiomerically pure substances for pharmaceutical use .
Radiopharmaceuticals: Imaging Agent Precursors
Derivatives of 3-Bromophenyl acetate may be used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. These compounds can assist in the diagnosis and study of various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromophenyl acetate is a chemical compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura cross-coupling reaction , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
properties
IUPAC Name |
(3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLTWXBTYNNYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188572 | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl acetate | |
CAS RN |
35065-86-2 | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

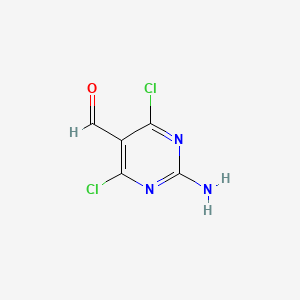
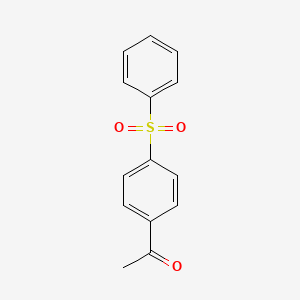

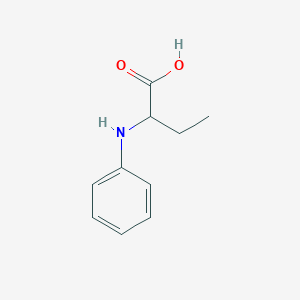
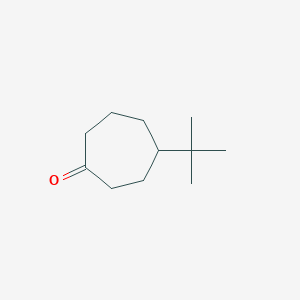

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)



